4-[(Cyclopropylamino)methyl]-3-fluorobenzamide
Description
Contextualization within Fluorinated Benzamide (B126) Chemical Space
The fluorinated benzamide scaffold is a privileged structure in medicinal chemistry, valued for the unique properties imparted by the fluorine atom. nih.govpsu.edu The incorporation of fluorine into drug candidates is a widely used strategy to modulate various molecular properties simultaneously, including electronic, lipophilic, and steric parameters. psu.edu Fluorine's high electronegativity can significantly alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions with biological targets. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. psu.eduhyphadiscovery.com
Benzamides, as a chemical class, are present in a wide array of therapeutic agents, demonstrating activities that span from antiangiogenic to central nervous system targets. nih.govnih.gov The combination of a benzamide core with fluorine substitution has led to the development of compounds investigated for their potential in oncology, infectious diseases, and neurology. nih.govacgpubs.orgsmolecule.com For instance, studies on various polyfluorinated benzamides have demonstrated their potential as inhibitors of angiogenesis, a critical process in tumor growth. nih.gov Therefore, 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide is positioned within a chemical space that is actively explored for therapeutically valuable compounds.
Rationale for Academic Investigation of this compound Scaffolds
The academic and industrial rationale for investigating scaffolds like this compound is multifaceted, stemming from the strategic combination of its structural components. Each part of the molecule is chosen to address specific challenges in drug design, such as potency, selectivity, and metabolic stability. nih.gov
The combination of these features within a single scaffold provides a strong foundation for its investigation.
| Structural Feature | Rationale in Medicinal Chemistry |
| Fluorine Atom | Enhances metabolic stability, modulates electronics and pKa, can improve binding affinity and membrane permeation. psu.edumdpi.com |
| Benzamide Core | A common and versatile pharmacophore present in numerous approved drugs, known to interact with a variety of biological targets. nih.govnih.gov |
| Cyclopropylamino Moiety | Provides conformational rigidity, increases metabolic stability, and can enhance potency and reduce off-target effects. hyphadiscovery.comnih.goviris-biotech.de |
| Methylene (B1212753) Linker | Acts as a flexible spacer connecting the fluorobenzamide and cyclopropylamino components, allowing for optimal orientation within a target's binding site. |
Overview of Research Domains Pertaining to this compound Derivatives
Given the absence of specific research on this compound itself, the potential research domains for its derivatives can be inferred from the known biological activities of structurally related compounds. The scaffold's features suggest that its derivatives could be promising candidates in several therapeutic areas.
One primary area is oncology . Fluorinated aromatic compounds and benzamide derivatives have been explored as potential anticancer agents. nih.govsmolecule.com For example, some act as inhibitors of crucial cellular processes like angiogenesis or as inhibitors of specific enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov
Another relevant field is infectious diseases . The presence of a fluoro-benzene moiety has been shown to enhance the antimicrobial properties of various heterocyclic compounds. acgpubs.org Studies have demonstrated that fluorinated derivatives often exhibit improved antibacterial and antifungal activity compared to their non-fluorinated parent compounds. acgpubs.org
Furthermore, the benzamide structure is a well-established pharmacophore for targeting the central nervous system (CNS) . For instance, N-substituted fluorobenzamides have been successfully developed as potent and selective agonists for serotonin (B10506) receptors, such as the 5-HT(1F) receptor, which is a target for migraine therapy. nih.gov The ability of the cyclopropyl (B3062369) group to potentially increase brain permeability could further enhance the utility of such derivatives for CNS applications. nih.gov
| Potential Research Domain | Rationale Based on Structural Analogs |
| Oncology | Fluorinated benzamides have shown anti-proliferative and antiangiogenic activity. nih.govsmolecule.com The scaffold is suitable for designing enzyme inhibitors (e.g., kinase inhibitors). iris-biotech.denih.gov |
| Antimicrobial Agents | Fluorine substitution is a known strategy for enhancing antibacterial and antifungal potency. acgpubs.orgsmolecule.com |
| Central Nervous System (CNS) Disorders | The benzamide core is a key feature in drugs targeting CNS receptors, such as serotonin receptors. nih.gov |
| Enzyme Inhibition | The combination of a rigid cyclopropyl group and an interactive benzamide can be effective for designing potent and selective enzyme inhibitors. nih.goviris-biotech.de |
Structure
3D Structure
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-7(11(13)15)1-2-8(10)6-14-9-3-4-9/h1-2,5,9,14H,3-4,6H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQBIDRFQYKENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Cyclopropylamino Methyl 3 Fluorobenzamide
Retrosynthetic Strategies for 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide Core
Retrosynthetic analysis provides a systematic approach to designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. umi.ac.id For this compound, the analysis reveals several plausible disconnection points, leading to logical forward synthetic routes.
The primary disconnections are:
Amide Bond (C-N): The amide bond can be disconnected, suggesting a final step involving the amidation of a corresponding carboxylic acid or its activated derivative. This is a common and reliable transformation in organic synthesis.
Benzylic Amine Bond (C-N): The bond between the benzylic carbon and the cyclopropylamine (B47189) nitrogen is a key disconnection. This suggests two primary forward strategies:
Nucleophilic Substitution: The target molecule can be formed by the reaction of a benzylic electrophile (e.g., a 4-(halomethyl)-3-fluorobenzamide) with cyclopropylamine.
Reductive Amination: Alternatively, the bond can be formed via the reductive amination of a 3-fluoro-4-formylbenzamide with cyclopropylamine.
These disconnections lead to two main proposed synthetic pathways, both starting from a suitably substituted toluene (B28343) derivative.

Detailed Synthetic Pathways for this compound
Based on the retrosynthetic analysis, two primary synthetic routes are proposed. Both routes begin with the preparation of a common precursor, 3-fluoro-4-methylbenzamide (B1142852).
The synthesis typically begins with 3-fluoro-4-methylbenzoic acid or its nitrile equivalent, 3-fluoro-4-methylbenzonitrile. These precursors can be synthesized via several methods. For instance, 2-fluoro-4-bromotoluene can undergo a Grignard reaction with magnesium followed by quenching with carbon dioxide to yield 3-fluoro-4-methyl-benzoic acid. prepchem.com An alternative route to the nitrile involves the condensation and decarbonylation of simpler starting materials. google.com
Once 3-fluoro-4-methylbenzoic acid is obtained, it can be converted to the key intermediate, 3-fluoro-4-methylbenzamide . This transformation is typically achieved in two steps:
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, such as an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Amidation: The activated acyl derivative is then reacted with an ammonia (B1221849) source (e.g., aqueous ammonia or ammonia gas) to form the primary amide.
| Step | Starting Material | Reagents | Product | Typical Conditions |
|---|---|---|---|---|
| 1 | 3-Fluoro-4-methylbenzoic acid | SOCl₂ or (COCl)₂ | 3-Fluoro-4-methylbenzoyl chloride | Reflux in neat SOCl₂ or with catalytic DMF in an inert solvent like DCM |
| 2 | 3-Fluoro-4-methylbenzoyl chloride | NH₄OH (aq) | 3-Fluoro-4-methylbenzamide | Stirring in an ice bath |
With the precursor 3-fluoro-4-methylbenzamide in hand, the subsequent steps focus on building the (cyclopropylamino)methyl side chain. This is where the two proposed routes diverge.
Route A: Benzylic Halogenation and Nucleophilic Substitution
This pathway involves the radical halogenation of the benzylic methyl group, followed by nucleophilic substitution with cyclopropylamine.
Benzylic Halogenation: The methyl group of 3-fluoro-4-methylbenzamide is selectively halogenated, typically brominated, using a radical initiator. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under light irradiation is the standard method for this transformation. google.comossila.com This yields 4-(bromomethyl)-3-fluorobenzamide (B2585209) .
Nucleophilic Substitution: The resulting benzylic bromide is a potent electrophile. It readily undergoes an Sₙ2 reaction with cyclopropylamine, which acts as the nucleophile. libretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HBr byproduct.
Route B: Oxidation and Reductive Amination
This alternative route involves oxidizing the methyl group to an aldehyde, which then undergoes reductive amination.
Oxidation: The methyl group of a suitable precursor (e.g., ethyl 3-fluoro-4-methyl-benzoate) can be oxidized to a formyl group using methods like treatment with dilute nitric acid. prepchem.com Subsequent hydrolysis and amidation would yield 3-fluoro-4-formylbenzamide .
Reductive Amination: This key step involves the reaction of the aldehyde with cyclopropylamine to form an intermediate imine (or iminium ion), which is reduced in situ to the final secondary amine. harvard.edu This one-pot procedure avoids the overalkylation problems often associated with direct substitution reactions. harvard.edu Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). harvard.edu
In both proposed pathways, the methyl linker is established from the methyl group of the starting 3-fluoro-4-methyl-substituted precursor. The amide bond is formed early in the synthesis, prior to the introduction of the cyclopropylamino group, to avoid potential side reactions with the amine during the amidation step.
| Parameter | Route A: Halogenation-Substitution | Route B: Reductive Amination |
|---|---|---|
| Key Intermediate | 4-(Bromomethyl)-3-fluorobenzamide | 3-Fluoro-4-formylbenzamide |
| Key Reagents | NBS, AIBN; Cyclopropylamine, K₂CO₃ | Oxidizing agent; Cyclopropylamine, NaBH(OAc)₃ |
| Advantages | Often proceeds in high yield; well-established reactions. | One-pot reaction; avoids handling lachrymatory benzylic halides; minimizes overalkylation. harvard.edu |
| Potential Issues | Benzylic bromides can be lachrymatory and unstable; risk of overalkylation (formation of tertiary amine). libretexts.org | Oxidation step may require careful control; choice of reducing agent is critical for selectivity. harvard.edu |
Optimizing reaction conditions is crucial for maximizing yield and purity.
For Nucleophilic Substitution (Route A): Key parameters include the choice of solvent, base, and temperature. Aprotic polar solvents like DMF or acetonitrile (B52724) are often effective. The use of a non-nucleophilic base is essential to prevent it from competing with the cyclopropylamine. Running the reaction at slightly elevated temperatures can increase the rate, but excessive heat may lead to side products. The stoichiometry of the amine is also important; using a slight excess can drive the reaction to completion, but a large excess can complicate purification. researchgate.net
For Reductive Amination (Route B): The choice of reducing agent and pH control are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over carbonyls, allowing the reaction to be performed in a one-pot fashion without significant reduction of the starting aldehyde. harvard.edu The reaction is typically run in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze imine formation.
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry can make the synthesis more sustainable and environmentally benign. rsc.orgacs.org
Amide Bond Formation: Traditional methods for amide synthesis often use stoichiometric coupling reagents (like DCC or HATU) that generate significant waste. ucl.ac.uk Catalytic methods, such as those using boronic acids or enzyme-based approaches (biocatalysis), offer a greener alternative by reducing waste. rsc.orgsigmaaldrich.com Direct thermal or catalytic amidation of carboxylic acids with amines, where water is the only byproduct, is the most atom-economical approach.
Solvent Choice: Many of the described reactions utilize hazardous solvents like DMF and chlorinated hydrocarbons. Replacing these with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even performing reactions in water or under solvent-free conditions can significantly reduce the environmental impact. nih.gov
Catalysis: The use of photocatalysts for amide synthesis directly from alcohols is an emerging green technology that operates under mild conditions. dst.gov.in For the reductive amination step, biocatalytic approaches using imine reductases (IREDs) offer high selectivity and operate in aqueous media under mild conditions. researchgate.net
Protecting Groups: The reductive amination pathway is inherently greener than a substitution pathway that might require protecting groups on the amide nitrogen, thus adhering to the principle of reducing derivatization. nih.gov
Scalable Synthesis and Process Chemistry Considerations for Research Quantities
The scalable synthesis of this compound for research quantities necessitates a robust and efficient synthetic route. A plausible and scalable approach involves a multi-step synthesis commencing from commercially available starting materials. The key steps would likely include the formation of a key intermediate, 4-(bromomethyl)-3-fluorobenzamide, followed by a nucleophilic substitution with cyclopropylamine.
A potential synthetic pathway is outlined below:
Step 1: Radical Bromination of 3-Fluoro-4-methylbenzoic acid
The synthesis can initiate from 3-fluoro-4-methylbenzoic acid. A scalable method for the introduction of the benzylic bromide is through a radical bromination reaction. This reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction solvent is usually a non-polar solvent such as carbon tetrachloride or cyclohexane.
Step 2: Amidation of 4-(Bromomethyl)-3-fluorobenzoic acid
The resulting 4-(bromomethyl)-3-fluorobenzoic acid can then be converted to the corresponding benzamide (B126). Standard amidation conditions can be employed, such as activation of the carboxylic acid with a coupling agent like thionyl chloride or oxalyl chloride to form the acid chloride, followed by reaction with ammonia or a protected form of ammonia.
Step 3: Nucleophilic Substitution with Cyclopropylamine
The final step involves the nucleophilic substitution of the bromide in 4-(bromomethyl)-3-fluorobenzamide with cyclopropylamine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrobromic acid formed during the reaction.
Process Chemistry Considerations for Scalability:
For the synthesis to be considered scalable for research quantities (gram to kilogram scale), several factors must be taken into account for each step:
Reagent Availability and Cost: The starting materials and reagents should be readily available from commercial suppliers at a reasonable cost.
Reaction Conditions: The reaction conditions should be amenable to larger scale equipment. This includes avoiding cryogenic temperatures or high pressures whenever possible.
Work-up and Purification: The purification methods should be scalable. Chromatography is often not ideal for large quantities, so crystallization, distillation, or extraction are preferred.
Safety: The potential hazards of the reagents and reactions must be carefully managed, especially on a larger scale.
The proposed synthetic route is generally amenable to scaling up. Radical brominations with NBS are common in industrial synthesis. Amidation reactions are also well-established and scalable. The final nucleophilic substitution is a standard transformation that can be readily scaled.
Interactive Data Table: Proposed Scalable Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Key Considerations for Scalability |
| 1 | Radical Bromination | 3-Fluoro-4-methylbenzoic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride, Reflux | Control of exotherm, efficient removal of succinimide (B58015) byproduct. |
| 2 | Amidation | 4-(Bromomethyl)-3-fluorobenzoic acid, Thionyl chloride, Ammonia, Dichloromethane, 0 °C to room temperature | Safe handling of thionyl chloride, efficient scrubbing of HCl gas. |
| 3 | Nucleophilic Substitution | 4-(Bromomethyl)-3-fluorobenzamide, Cyclopropylamine, Potassium carbonate, Dimethylformamide, Room temperature | Efficient stirring for heterogeneous mixture, product isolation via crystallization. |
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. wikipedia.org The synthesis of deuterated this compound can be achieved by introducing deuterium (B1214612) at specific positions within the molecule.
Several strategies can be employed for the synthesis of deuterated analogues:
Deuteration of the Benzylic Position:
The two hydrogen atoms on the methylene (B1212753) bridge connecting the phenyl ring and the cyclopropylamino group are benzylic and can be a target for deuteration. This can be achieved through methods such as palladium-catalyzed benzylic C-H deuteration using deuterium gas. acs.org Alternatively, starting from a deuterated precursor would be a viable strategy. For instance, the reduction of 4-formyl-3-fluorobenzamide with a deuterated reducing agent like sodium borodeuteride (NaBD4) would yield the corresponding deuterated benzyl (B1604629) alcohol. Subsequent conversion of the alcohol to a bromide followed by reaction with cyclopropylamine would provide the desired deuterated product.
Deuteration of the Amide Group:
The hydrogen atoms of the primary amide can be readily exchanged with deuterium by treatment with a source of deuterium, such as deuterium oxide (D2O), under neutral or mildly acidic or basic conditions.
Deuteration of the Cyclopropyl (B3062369) Group:
Introducing deuterium into the cyclopropylamine moiety would likely require the synthesis of deuterated cyclopropylamine as a starting material. This could be a more synthetically challenging approach.
Interactive Data Table: Potential Deuteration Strategies for this compound
| Position of Deuteration | Synthetic Strategy | Deuterium Source | Comments |
| Benzylic Methylene (-CH2-) | Palladium-catalyzed C-H deuteration | Deuterium gas (D2) | Allows for late-stage deuteration of the final compound. acs.org |
| Benzylic Methylene (-CH2-) | Reduction of the corresponding aldehyde | Sodium borodeuteride (NaBD4) | Requires synthesis of the aldehyde precursor. |
| Amide (-CONH2) | Hydrogen-Deuterium Exchange | Deuterium oxide (D2O) | A straightforward method for labeling the amide protons. |
| Cyclopropylamino Group | Use of deuterated starting material | Deuterated cyclopropylamine | Requires a separate synthesis of the labeled reagent. |
The choice of the labeling strategy will depend on the specific mechanistic question being addressed. For instance, to probe the involvement of the benzylic protons in a metabolic process, a selectively deuterated compound at that position would be synthesized.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclopropylamino Methyl 3 Fluorobenzamide Analogs
Design Principles for 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide Analogs
The 3-fluoro-benzamide core serves as the primary scaffold for target recognition. Its modification is a key strategy for optimizing binding affinity and selectivity. The fluorine atom at the 3-position is particularly important, likely forming specific interactions, such as hydrogen bonds or halogen bonds, with the target protein.
Key modifications and their expected impact include:
Positional Isomers of Fluorine: Moving the fluorine atom to the 2- or 4-position can drastically alter binding affinity. The optimal position depends on the specific topology of the binding pocket.
Substitution with Other Halogens: Replacing fluorine with chlorine or bromine can enhance binding through stronger halogen bonds or increased lipophilicity but may also introduce steric hindrance.
Introduction of Additional Substituents: Adding small lipophilic groups like a methyl group can improve activity by exploiting hydrophobic pockets within the binding site. Conversely, larger groups may be detrimental due to steric clashes. acs.org Electron-withdrawing groups are often found to be less tolerated in similar benzamide (B126) series. acs.org
Ring System Variation: Replacing the phenyl ring with heterocyclic systems (e.g., pyridine, thiophene) can introduce new hydrogen bond donor/acceptor sites, potentially improving potency and altering the solubility profile. acs.org
Table 1: Illustrative SAR of Benzamide Core Modifications Note: The following data is hypothetical and for illustrative purposes only.
| Compound ID | Modification to Benzamide Core | Rationale | Hypothetical IC50 (nM) |
|---|---|---|---|
| Parent | 3-Fluoro | Baseline | 50 |
| 1a | 2-Fluoro | Positional isomer may disrupt key interaction. | 250 |
| 1b | 4-Fluoro | Positional isomer may lead to weaker binding. | 400 |
| 1c | 3-Chloro | Larger halogen may enhance halogen bonding. | 35 |
| 1d | 3-Fluoro, 5-Methyl | Addition of methyl group explores hydrophobic pocket. | 25 |
| 1e | 3-Fluoro, 6-Methoxy | Bulky group may cause steric hindrance. | 600 |
| 1f | Pyridine (N at C2) | Introduces H-bond acceptor, alters electronics. | 80 |
The cyclopropylamino group is a critical component, often involved in crucial hydrogen bonding and hydrophobic interactions. The cyclopropyl (B3062369) ring itself is a valuable chemical motif in medicinal chemistry due to its unique conformational and electronic properties, often conferring metabolic stability and favorable lipophilicity. longdom.orgresearchgate.net
Key design considerations include:
Amine Substitution: The secondary amine is likely a key hydrogen bond donor. N-methylation to a tertiary amine would eliminate this capability, likely reducing potency unless the methyl group can access a new hydrophobic pocket.
Cyclopropyl Ring Analogs: Replacing the cyclopropyl group with other small alkyl groups (e.g., ethyl, isopropyl) or larger rings (e.g., cyclobutyl, cyclopentyl) can probe the size and shape of the binding pocket. The rigidity of the cyclopropane (B1198618) is often advantageous for maintaining an optimal binding conformation. nih.gov
Stereochemistry: For substituted cyclopropyl rings, the stereochemistry can be critical for proper orientation within the active site. researchgate.net
Table 2: Illustrative SAR of Cyclopropylamino Moiety Variations Note: The following data is hypothetical and for illustrative purposes only.
| Compound ID | Modification to Amino Moiety | Rationale | Hypothetical IC50 (nM) |
|---|---|---|---|
| Parent | Cyclopropylamino | Baseline | 50 |
| 2a | Cyclopropyl(methyl)amino | Loss of H-bond donor, adds steric bulk. | 500 |
| 2b | Isopropylamino | Increased steric bulk, more conformational flexibility. | 150 |
| 2c | Cyclobutylamino | Larger ring probes pocket size. | 120 |
| 2d | Azetidinyl | Rigid cyclic amine alters vector of N-H bond. | 90 |
| 2e | Phenylamino | Large, flat group may not fit binding site. | >1000 |
The single methylene (B1212753) (-CH2-) group acts as a linker, providing the correct spacing and orientation between the benzamide scaffold and the basic amino group. The flexibility and length of this linker are crucial for achieving optimal binding. nih.gov
Key modifications include:
Linker Homologation: Extending the linker to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) chain increases the distance between the two key pharmacophoric elements. This can be beneficial if the binding sites are further apart, but often reduces affinity due to an increased entropic penalty upon binding. researchgate.net
Introduction of Rigidity: Incorporating the linker into a rigid system, such as a cyclopropane or azetidine (B1206935) ring, can lock the molecule into a more favorable conformation for binding, potentially increasing affinity by reducing the entropic cost.
Stereocenters: Introducing a chiral center on the linker (e.g., by adding a methyl group) can lead to enantiomers with significantly different biological activities, providing further information about the three-dimensional nature of the binding site.
Table 3: Illustrative SAR of Methyl Linker Alterations Note: The following data is hypothetical and for illustrative purposes only.
| Compound ID | Modification to Linker | Rationale | Hypothetical IC50 (nM) |
|---|---|---|---|
| Parent | -CH2- | Baseline | 50 |
| 3a | -CH2CH2- | Increased length and flexibility. | 300 |
| 3b | -(S)-CH(CH3)- | Introduction of stereocenter explores chiral space. | 45 |
| 3c | -(R)-CH(CH3)- | Enantiomer may have poorer fit. | 450 |
| 3d | None (direct bond) | Removes spacing, likely detrimental. | >2000 |
| 3e | Carbonyl (-C=O-) | Introduces polar group, alters geometry. | 800 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. mdpi.comtandfonline.com
The process involves:
Data Set Preparation: A series of synthesized analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.
Molecular Alignment: All molecules in the series are superimposed based on a common structural feature, such as the benzamide core.
Descriptor Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated on a 3D grid surrounding the aligned structures.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate an equation that correlates the variations in these fields with the observed biological activities. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds. mdpi.com
The output of a CoMSIA study is often visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. For instance, a green contour map might indicate where adding steric bulk is favorable, while a red contour map could show where negative electrostatic potential is disfavored. These maps provide a powerful visual guide for designing new, more potent analogs. mdpi.com
Table 4: Hypothetical Descriptors for a QSAR Model Note: The following data is hypothetical and for illustrative purposes only.
| Compound ID | LogP (Lipophilicity) | TPSA (Polarity) | MW (Size) | H-Bond Donors | Predicted pIC50 |
|---|---|---|---|---|---|
| Parent | 2.5 | 55.1 | 222.2 | 2 | 7.30 |
| 1d | 2.9 | 55.1 | 236.3 | 2 | 7.60 |
| 2a | 2.8 | 45.9 | 236.3 | 1 | 6.30 |
| 3a | 2.8 | 55.1 | 236.3 | 2 | 6.52 |
Computational Chemistry Approaches in Analog Design
Alongside QSAR, other computational methods are indispensable for the modern design of novel analogs. These structure-based drug design techniques leverage the 3D structure of the biological target, which can be determined experimentally (e.g., via X-ray crystallography) or modeled (e.g., via homology modeling).
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net For the this compound series, docking simulations can:
Predict the binding pose of the parent compound within the active site.
Identify key amino acid residues that interact with the ligand. mdpi.com
Elucidate the specific roles of the fluorine atom, the benzamide carbonyl, and the cyclopropylamino group in binding.
Screen virtual libraries of designed analogs to prioritize the synthesis of those with the most promising predicted binding affinities. dergipark.org.tr
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering insights that static docking models cannot. nih.gov An MD simulation tracks the movements and interactions of all atoms in the system, allowing researchers to:
Assess the stability of the docked pose. A ligand that remains stably bound in its predicted orientation throughout the simulation is more likely to be a potent inhibitor. mdpi.com
Analyze the flexibility of both the ligand and the protein upon binding.
Calculate the binding free energy of the complex, providing a more rigorous prediction of affinity than simple docking scores. nih.gov
Together, these computational approaches allow for a more efficient and informed drug discovery process, enabling the rational design of analogs with improved therapeutic potential.
De Novo Design Strategies
De novo design, or "from the beginning" design, represents a computational approach to generate novel molecular structures with desired biological activities. In the context of this compound analogs, de novo design strategies can be employed to explore a vast and diverse chemical space, unbound by existing chemical libraries. These strategies typically involve algorithms that construct molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.
The process often begins with the identification of a biological target and the characterization of its binding pocket. For a hypothetical target of this compound, key pharmacophoric features would be identified. These might include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen and the fluorine atom), a hydrophobic region (the cyclopropyl group), and an aromatic interaction site (the benzene (B151609) ring).
Computational tools can then be utilized to generate novel scaffolds or to modify the existing this compound core. For instance, the cyclopropyl group could be replaced by other small, constrained ring systems to probe the hydrophobic pocket of the target. Similarly, the substitution pattern on the benzamide ring could be altered to optimize interactions with adjacent amino acid residues. The fluorine atom, a key modulator of physicochemical properties, could be repositioned or replaced with other bioisosteric groups to fine-tune electronic and metabolic characteristics.
A significant advantage of de novo design is its potential to identify completely novel chemotypes that may possess superior properties compared to existing scaffolds. This approach can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles, while potentially circumventing intellectual property limitations of known chemical series.
Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries
Combinatorial chemistry is a powerful synthetic strategy for the rapid generation of large and diverse libraries of chemical compounds. In conjunction with high-throughput screening, it has become an indispensable tool in the search for new drug candidates. The synthesis of a library of this compound analogs would typically involve a multi-step reaction sequence where different building blocks are systematically introduced at various points of diversity on the core scaffold.
The general synthetic approach to a library of these analogs could start from a suitable fluorinated benzoic acid derivative. Key points of diversification would include:
The Amine Moiety: A diverse set of primary and secondary amines can be used to replace the cyclopropylamine (B47189). This would allow for the exploration of various alkyl, cycloalkyl, and heterocyclic groups to understand their impact on biological activity.
The Benzamide Core: Different substituted and heteroaromatic carboxylic acids can be employed to modify the benzamide portion of the molecule. This can influence the electronic properties and hydrogen bonding capabilities of the molecule.
Substituents on the Aromatic Ring: While the fluorine at the 3-position is a defining feature, its position could be varied, or additional substituents could be introduced on the benzene ring to probe for further interactions with a biological target.
Solid-phase synthesis is a commonly used technique in combinatorial chemistry, where one of the starting materials is attached to a solid support (a resin bead). This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away.
A hypothetical combinatorial library synthesis of this compound analogs might involve the following steps:
Attachment of a protected 3-fluoro-4-methylbenzoic acid to a solid support.
Bromination of the methyl group.
Displacement of the bromide with a library of diverse primary and secondary amines.
Deprotection of the carboxylic acid.
Amide bond formation with a library of diverse primary and secondary amines.
Cleavage from the solid support to yield the final library of compounds.
The resulting library of compounds can then be screened in high-throughput assays to identify "hits" with the desired biological activity. The structures of these hits can then be deconvoluted, and further optimization can be carried out to develop lead compounds.
The table below illustrates a small, hypothetical subset of a combinatorial library based on the this compound scaffold, showcasing the potential for structural diversity.
| Compound ID | R1 (Amine) | R2 (Amide) |
| A-1 | Cyclopropyl | -NH2 |
| A-2 | Isopropyl | -NH2 |
| A-3 | Cyclobutyl | -NH2 |
| B-1 | Cyclopropyl | -NH-CH3 |
| B-2 | Isopropyl | -NH-CH3 |
| B-3 | Cyclobutyl | -NH-CH3 |
| C-1 | Cyclopropyl | -NH-CH2CH3 |
| C-2 | Isopropyl | -NH-CH2CH3 |
| C-3 | Cyclobutyl | -NH-CH2CH3 |
This systematic approach allows for the efficient exploration of the SAR around the this compound core, facilitating the identification of analogs with optimized properties.
Molecular Interactions and Target Engagement of 4 Cyclopropylamino Methyl 3 Fluorobenzamide
Ligand-Receptor Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC)
Without foundational research identifying at least a putative biological target for this specific compound, no data on binding affinities (Kᵢ, Kₔ, IC₅₀), kinetic rate constants (kₒₙ, kₒff), or thermodynamic parameters (ΔH, ΔS, ΔG) are available. The techniques listed in the outline are standard methods in drug discovery and chemical biology for characterizing such interactions, but there is no indication that they have been applied to 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide and the results published.
Further research and publication in peer-reviewed scientific journals would be required to generate the specific data needed to populate the requested article structure.
Cellular Pathway Perturbations Induced by this compound
High-Content Imaging Analysis
It is important to note that the absence of public data does not necessarily mean that research has not been conducted, but rather that it has not been published in the accessible scientific domain.
Preclinical Pharmacological and Biological Evaluation of 4 Cyclopropylamino Methyl 3 Fluorobenzamide
In Vitro Biological Activity Assessments
No publicly available data were identified regarding the in vitro biological activity of 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide.
Cell-Based Assays for Target Functionality
Information from cell-based assays designed to evaluate the functional activity of this compound on its potential biological targets is not available in the public domain.
Biochemical Assays for Molecular Target Modulation
There are no published biochemical assay data detailing the modulation of specific molecular targets by this compound.
Assays for Phenotypic Screening
No results from phenotypic screening assays involving this compound have been publicly reported.
Preclinical Pharmacokinetic (PK) Studies
Specific preclinical pharmacokinetic data for this compound are not available in published literature.
Absorption and Distribution in Preclinical Models
No studies detailing the absorption and distribution characteristics of this compound in preclinical models have been found.
In Vitro Metabolic Stability and Metabolite Identification
There is no publicly available information on the in vitro metabolic stability of this compound or the identification of its metabolites.
Excretion Pathways in Preclinical Systems
Comprehensive searches of publicly available scientific literature and databases did not yield specific information regarding the excretion pathways of this compound in preclinical systems. Typically, such studies involve the administration of a radiolabeled version of the compound to animal models to trace its elimination from the body. These absorption, distribution, metabolism, and excretion (ADME) studies are crucial for understanding the routes and rates at which a drug candidate and its metabolites are cleared. The primary routes of excretion are generally via urine and feces. The balance between these pathways is influenced by the physicochemical properties of the compound, such as its polarity and molecular weight, and the extent of its metabolism.
Bioanalytical Method Development for Quantitation in Biological Matrices
There is no specific information available in the public domain on the development and validation of bioanalytical methods for the quantitation of this compound in biological matrices such as blood, plasma, urine, or tissues. The development of such methods is a critical component of preclinical and clinical drug development, enabling the accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic assessments.
Generally, for small molecules like this compound, liquid chromatography-mass spectrometry (LC-MS) is a widely used technique due to its high sensitivity and specificity. The development of a robust bioanalytical method would typically involve several key steps:
Sample Preparation: Developing a reliable method to extract the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Chromatographic Separation: Optimizing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to separate the analyte from endogenous matrix components and any potential metabolites.
Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters for sensitive and selective detection of the analyte, often using tandem mass spectrometry (MS/MS).
Method Validation: A thorough validation process to ensure the method's accuracy, precision, selectivity, sensitivity, and stability under various conditions, following regulatory guidelines.
In Vivo Preclinical Model Studies (Mechanistic and Proof-of-Concept)
No specific in vivo preclinical model studies for this compound are described in the available literature. Such studies are essential to understand the compound's mechanism of action and to establish a rationale for its potential therapeutic use.
Selection of Relevant Animal Models for Mechanistic Investigation
Information on the selection of relevant animal models for the mechanistic investigation of this compound is not publicly available. The choice of animal models is fundamentally driven by the therapeutic target and the disease indication being pursued. These models can range from genetically engineered rodents to larger animal species that more closely mimic human physiology for the specific disease.
Evaluation of Biological Response Markers
There is no published data on the evaluation of biological response markers for this compound. Biological response markers, or biomarkers, are measurable indicators of a biological state or condition and are used in preclinical studies to demonstrate that a drug is engaging its target and eliciting the desired biological effect.
Pharmacodynamic (PD) Biomarker Analysis
Details regarding the pharmacodynamic (PD) biomarker analysis for this compound are not available in the scientific literature. PD biomarker analysis is crucial for understanding the relationship between drug concentration and the observed pharmacological effect. This helps in establishing a potential therapeutic window and in guiding dose selection for further studies.
Dose-Response Relationships in Preclinical Systems (Excluding Efficacy/Safety)
No specific data on the dose-response relationships of this compound in preclinical systems, excluding efficacy and safety endpoints, could be retrieved from public sources. Establishing a dose-response relationship is a fundamental aspect of preclinical pharmacology, providing insights into the potency and pharmacological characteristics of a compound. These studies are designed to understand how varying doses of the compound affect specific biological or physiological parameters related to its mechanism of action.
Mechanistic Insights into the Biological Activity of 4 Cyclopropylamino Methyl 3 Fluorobenzamide
Elucidation of Molecular Mechanisms of Action
Preliminary research efforts are focused on identifying the primary molecular targets of 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide. The benzamide (B126) moiety is a common feature in a variety of biologically active compounds, suggesting a potential interaction with a range of protein targets. Computational modeling and in vitro screening assays are being employed to predict and validate its binding affinities. The cyclopropylamino and fluoro-substituted phenyl groups are key structural motifs that are expected to confer specificity and influence the compound's pharmacokinetic and pharmacodynamic properties. The precise nature of these interactions, whether as an inhibitor, agonist, or antagonist, is a key area of investigation.
Signaling Pathway Analysis and Network Perturbations
Once the primary molecular target(s) are identified, subsequent research will focus on elucidating the downstream signaling pathways modulated by this compound. It is hypothesized that the compound may interfere with key cellular signaling cascades, such as those involved in cell proliferation, survival, or differentiation. Techniques such as pathway analysis using phosphorylation-specific antibodies and reporter gene assays will be utilized to map the network perturbations induced by the compound. Understanding these effects is crucial for predicting the compound's broader physiological impact.
Transcriptomic and Proteomic Responses to this compound Exposure
To gain a comprehensive, unbiased view of the cellular response to this compound, global changes in gene and protein expression will be analyzed. Transcriptomic profiling, likely using techniques such as RNA sequencing, will reveal alterations in gene expression patterns following treatment. Concurrently, proteomic analyses will identify changes in the abundance of cellular proteins, providing a functional readout of the transcriptomic changes. These "omics" approaches are critical for identifying biomarkers of drug activity and for uncovering unexpected mechanisms of action.
Investigation of Potential Off-Target Interactions in Preclinical Contexts
A critical aspect of preclinical evaluation is the assessment of off-target interactions, which can lead to unforeseen side effects. A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels is planned. This selectivity profiling is essential to determine the compound's specificity for its intended target(s). Any identified off-target activities will be further investigated in cellular and preclinical models to assess their potential clinical relevance. This rigorous evaluation is a standard component of early-stage drug discovery and development.
Advanced Analytical and Biophysical Characterization in 4 Cyclopropylamino Methyl 3 Fluorobenzamide Research
Spectroscopic Methods for Structure Elucidation and Interaction Studies (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the chemical structure of a newly synthesized compound like 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide and for studying its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, ¹H NMR would be used to identify the number and types of hydrogen atoms, while ¹³C NMR would provide information on the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between atoms, thus confirming the proposed structure.
Illustrative ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.21 | d | 1H | Ar-H |
| 7.95 | d | 1H | Ar-H |
| 7.52 | t | 1H | Ar-H |
| 6.95 | br s | 1H | NH₂ (amide) |
| 6.75 | br s | 1H | NH₂ (amide) |
| 4.01 | s | 2H | CH₂ |
| 2.55 | m | 1H | CH (cyclopropyl) |
| 1.85 | br s | 1H | NH (cyclopropylamino) |
| 0.90 | m | 2H | CH₂ (cyclopropyl) |
| 0.65 | m | 2H | CH₂ (cyclopropyl) |
Note: This data is hypothetical and for illustrative purposes.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can aid in its structural elucidation through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of this compound.
Expected HRMS Data:
Molecular Formula: C₁₁H₁₃FN₂O
Calculated Monoisotopic Mass: 208.1012 g/mol
Observed Mass [M+H]⁺: 209.1090 g/mol
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Compound-Target Complexes
To understand the mechanism of action of this compound, it is crucial to determine its three-dimensional structure when bound to its biological target.
X-ray Crystallography can provide an atomic-resolution structure of the compound-target complex, provided that the complex can be crystallized. This technique would reveal the precise binding mode of this compound, including the key interactions such as hydrogen bonds and hydrophobic interactions with the target protein.
Microscopic Techniques for Cellular Localization and Effects
Microscopy techniques are vital for visualizing the effects of this compound within a cellular context.
Fluorescence Microscopy can be used to determine the subcellular localization of the compound, often by tagging it with a fluorescent probe. This would help to identify the cellular compartments where the compound accumulates and potentially exerts its effects.
Confocal Microscopy provides higher resolution images and allows for the 3D reconstruction of cells, offering more precise information on the compound's distribution.
Electron Microscopy , with its much higher resolution, could be used to observe any ultrastructural changes in cells or organelles resulting from treatment with the compound.
Chromatographic Techniques for Purity Assessment and Metabolite Analysis
Chromatographic methods are essential for ensuring the purity of the synthesized compound and for studying its metabolic fate.
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A high-purity sample is crucial for accurate biological and analytical testing.
Illustrative HPLC Purity Data:
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient) |
| Detection Wavelength | 254 nm |
| Retention Time | 5.8 min |
| Purity | >99% |
Note: This data is hypothetical and for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful technique is used to identify and quantify metabolites of this compound in biological samples, such as plasma or liver microsomes. This information is critical for understanding the compound's pharmacokinetic profile.
Future Directions and Research Opportunities for 4 Cyclopropylamino Methyl 3 Fluorobenzamide and Its Derivatives
Exploration of Novel Biological Targets and Pathways
While early indications point towards activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, the unique structural combination of a fluorinated benzamide (B126) core with a cyclopropylamino methyl side chain necessitates a broader investigation into its biological interactions. Future research endeavors should aim to comprehensively profile this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications.
A systematic screening against various G-protein coupled receptors (GPCRs), ion channels, and enzymes will be critical. This expanded target assessment could reveal unforeseen activities, potentially extending the therapeutic utility of this chemical series to other neurological or psychiatric conditions beyond its initial proposed use. Understanding the full spectrum of its biological interactions is a foundational step in defining the future trajectory of its development.
Development of Advanced Preclinical Models for Mechanistic Studies
To thoroughly characterize the pharmacological effects of 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide, the use of sophisticated preclinical models is indispensable. Given its potential as an antipsychotic agent, initial in vivo studies will likely leverage established models that mimic aspects of psychosis.
| Preclinical Model Type | Examples | Key Assessments |
| Pharmacologically-Induced Models | Amphetamine- or phencyclidine (PCP)-induced hyperlocomotion | Reversal of hyperactive and stereotypic behaviors |
| Neurodevelopmental Models | Maternal immune activation models | Assessment of cognitive and social deficits in offspring |
| Genetic Models | Models with mutations in schizophrenia-associated genes (e.g., DISC1) | Evaluation of effects on endophenotypes relevant to the disorder |
Beyond these traditional models, the integration of cutting-edge techniques will provide deeper mechanistic insights. The use of patient-derived induced pluripotent stem cells (iPSCs) to create neuronal cultures offers a human-relevant platform to study the compound's effects on cellular function. Furthermore, advanced in vivo imaging techniques, such as positron emission tomography (PET), can be employed in animal models to visualize and quantify receptor occupancy and downstream signaling effects in real-time, providing a crucial link between preclinical findings and potential clinical efficacy.
Integration with Systems Biology and Artificial Intelligence in Drug Discovery Research
The intricate nature of central nervous system (CNS) disorders demands a holistic and data-driven approach to drug discovery. The integration of systems biology and artificial intelligence (AI) presents a powerful opportunity to accelerate and refine the development of this compound and its derivatives.
Systems biology can be leveraged to:
Uncover complex mechanisms of action: By analyzing large-scale 'omics' data (e.g., transcriptomics, proteomics) from cellular or animal models treated with the compound, researchers can construct network models to understand its impact on global biological pathways.
Identify biomarkers of response: A systems-level understanding of the compound's effects can facilitate the discovery of biomarkers that may predict which patients are most likely to respond to treatment.
Artificial intelligence and machine learning can significantly enhance the discovery process by:
Designing novel analogs: Generative AI models can be trained on existing chemical data to design new derivatives of this compound with optimized potency, selectivity, and pharmacokinetic properties. nih.gov
Predicting off-target effects: AI algorithms can predict potential interactions with a wide range of proteins, helping to anticipate and mitigate potential side effects early in the development process.
Accelerating data analysis: Machine learning can be used to analyze complex datasets from preclinical studies to identify subtle patterns and correlations that may not be apparent through traditional statistical methods.
The synergy of these computational approaches with experimental validation will be instrumental in navigating the complexities of CNS drug development for this compound class.
Methodological Advancements in Synthesis and Characterization
Robust and efficient chemical synthesis is the bedrock of any successful drug development program. Future research in this domain should focus on optimizing the synthesis of this compound and creating a diverse library of derivatives for comprehensive structure-activity relationship (SAR) studies.
Key areas for advancement include:
Development of scalable synthetic routes: Establishing high-yield, cost-effective, and environmentally friendly methods for the large-scale production of the lead compound.
Creation of focused chemical libraries: The systematic modification of the benzamide and cyclopropylamino methyl moieties will be crucial for understanding the key structural determinants of biological activity and for fine-tuning the pharmacological profile.
In-depth structural and physicochemical characterization: The use of advanced analytical techniques to confirm the structure and purity of synthesized compounds is essential. Furthermore, a thorough characterization of physicochemical properties will inform formulation development and predict in vivo behavior.
By pursuing these future directions, the scientific community can systematically unlock the therapeutic potential of this compound and its derivatives, paving the way for a new generation of targeted therapies for complex CNS disorders.
Q & A
Q. What are the recommended synthetic routes for 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3-fluorobenzoic acid derivatives with cyclopropylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target molecule. Optimization involves adjusting stoichiometric ratios (1:1.2 molar ratio of amine to benzoyl chloride) and reaction time (6–12 hours) to maximize yield . Monitoring by TLC or HPLC is critical to track intermediate formation.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the cyclopropylamino group (δ 0.5–1.2 ppm for cyclopropane protons) and fluorobenzamide backbone (δ 7.2–8.1 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies amide C=O stretches (~1650 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modify the cyclopropylamino moiety to alter steric/electronic effects. For example:
- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance receptor binding .
- Introduce electron-withdrawing substituents on the benzamide ring to improve metabolic stability .
Use computational tools (e.g., molecular docking with AutoDock Vina) to predict interactions with target enzymes or receptors .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays).
- Metabolic stability testing : Use liver microsomes to assess cytochrome P450 interactions, which may explain variability in in vivo vs. in vitro results .
- Data reconciliation : Cross-reference with structurally analogous compounds (e.g., 3-fluorobenzamide derivatives) to identify trends .
Q. How can researchers evaluate the compound’s potential in agrochemical applications?
- Methodological Answer :
- Herbicidal activity : Test inhibition of acetolactate synthase (ALS) in Arabidopsis models, a common target for sulfonylurea-like compounds .
- Synergistic formulations : Combine with adjuvants (e.g., cyprosulfamide) to enhance bioavailability and reduce photodegradation .
Data Analysis & Experimental Design
Q. What computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSPR models (Quantitative Structure-Property Relationship) to estimate:
- Bioavailability : SwissADME or pkCSM for absorption parameters .
- Toxicity : ProTox-II to predict hepatotoxicity (e.g., CYP3A4 inhibition) .
Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How to design a robust stability study under varying pH and temperature conditions?
- Protocol Outline :
Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C, 40°C, and 60°C.
Analyze degradation products via LC-MS at 0, 7, 14, and 30 days.
Identify major degradation pathways (e.g., hydrolysis of the amide bond at acidic pH) .
Key Challenges & Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
